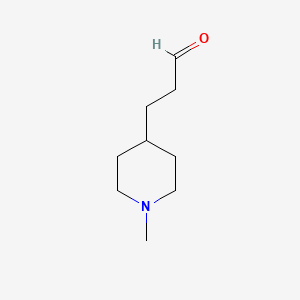
3-(1-Methylpiperidin-4-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylpiperidin-4-yl)propanal is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 3-(1-Methylpiperidin-4-yl)propanal can be achieved through several synthetic routes. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . Industrial production methods often involve the use of intermediates such as substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids and amides .
Chemical Reactions Analysis
3-(1-Methylpiperidin-4-yl)propanal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include lithium aluminum hydride (LAH) for reduction and acidic environments for dehydration reactions . Major products formed from these reactions include 1,4,5,6-tetrahydropyridine and other piperidine derivatives .
Scientific Research Applications
3-(1-Methylpiperidin-4-yl)propanal has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Piperidine derivatives are crucial for designing drugs and play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and are used in the synthesis of biologically active compounds . Additionally, this compound is used in the development of novel 5-HT6 receptor antagonists, which are known to improve cognitive function in animal models .
Mechanism of Action
The mechanism of action of 3-(1-Methylpiperidin-4-yl)propanal involves its interaction with specific molecular targets and pathways. For instance, it acts as a potent and selective antagonist of the 5-HT6 receptor, which is part of the serotonin superfamily. This receptor is exclusively located in brain regions associated with learning and memory. Antagonism of the 5-HT6 receptor leads to increased levels of glutamate and acetylcholine in the brain, which are associated with improved cognitive function .
Comparison with Similar Compounds
3-(1-Methylpiperidin-4-yl)propanal can be compared with other similar compounds, such as 2-(1-Methylpiperidin-4-yl)ethanamine and various piperidine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, 2-(1-Methylpiperidin-4-yl)ethanamine is another piperidine derivative with distinct pharmacological properties .
Properties
IUPAC Name |
3-(1-methylpiperidin-4-yl)propanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10-6-4-9(5-7-10)3-2-8-11/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAOCMSNNMPDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














